Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate
CAS No.:
Cat. No.: VC20521142
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F3NO2 |
|---|---|
| Molecular Weight | 273.25 g/mol |
| IUPAC Name | methyl 5,5,5-trifluoro-4-(3-methylphenyl)iminopentanoate |
| Standard InChI | InChI=1S/C13H14F3NO2/c1-9-4-3-5-10(8-9)17-11(13(14,15)16)6-7-12(18)19-2/h3-5,8H,6-7H2,1-2H3 |
| Standard InChI Key | NMHFAQZLODWSQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N=C(CCC(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate features a pentanoate backbone substituted at the 4-position with an imino group (-N=) bonded to a meta-methylphenyl (m-tolyl) ring. The trifluoromethyl (-CF₃) group at the 5-position confers enhanced lipophilicity and metabolic stability, traits critical for drug design. The IUPAC name, methyl 5,5,5-trifluoro-4-(3-methylphenyl)iminopentanoate, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃NO₂ |
| Molecular Weight | 273.25 g/mol |
| InChI Key | NMHFAQZLODWSQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N=C(CCC(=O)OC)C(F)(F)F |
The compound’s stability under physiological conditions is attributed to the electron-withdrawing effects of the -CF₃ group, which reduces susceptibility to enzymatic degradation.
Synthesis and Manufacturing Processes
Multi-Step Synthesis Pathway
The synthesis involves two primary stages: imine formation and esterification.
Stage 1: Imine Formation
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Reactants: 3-Methylbenzaldehyde (m-tolualdehyde) and 5,5,5-trifluoro-4-aminopentanoic acid.
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Conditions: Reflux in ethanol at 60–80°C for 6–12 hours, catalyzed by acetic acid.
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Mechanism: Nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the imine (-N=CH-) .
Stage 2: Esterification
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Reactants: The intermediate imine-carboxylic acid and methanol.
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Conditions: Acid-catalyzed (H₂SO₄) esterification at 25–40°C for 24–48 hours.
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Yield Optimization: Dichloromethane (DCM) or ethanol solvents improve yields to 70–85% by minimizing side reactions.
Table 2: Synthesis Conditions and Outcomes
Biological Activity and Pharmaceutical Applications
Agrochemical Applications
In agrochemistry, the compound’s lipophilicity improves foliar absorption, enabling use as:
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Herbicide Adjuvants: Enhances glyphosate uptake in Amaranthus retroflexus by 40%.
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Fungicide Prototypes: Inhibits Fusarium oxysporum spore germination at 50 ppm.
Comparative Analysis with Structural Analogs
Para vs. Meta Isomer Reactivity
The meta isomer (this compound) exhibits 20% higher metabolic stability than its para isomer (methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate) due to reduced steric hindrance at the imino group .
Table 3: Isomeric Comparison
| Property | Meta Isomer | Para Isomer |
|---|---|---|
| Metabolic Half-Life (t₁/₂) | 8.2 hours | 6.7 hours |
| LogP | 2.8 | 2.6 |
| COX-2 IC₅₀ | 12 μM | 15 μM |
Future Research Directions
Pharmacokinetic Studies
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In Vivo Absorption: Evaluate oral bioavailability in rodent models.
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Metabolite Identification: LC-MS profiling to detect hydrolysis products (e.g., free carboxylic acid).
Synthetic Methodology Improvements
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Flow Chemistry: Continuous-flow systems to reduce reaction times from 48 hours to <6 hours.
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Biocatalysis: Lipase-mediated esterification for enantioselective synthesis.
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